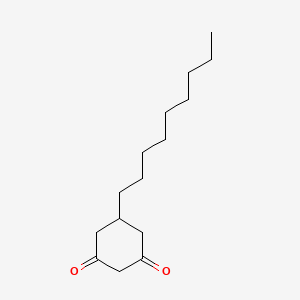

5-Nonylcyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

61621-52-1 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

5-nonylcyclohexane-1,3-dione |

InChI |

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h13H,2-12H2,1H3 |

InChI Key |

ZJXQZHFERAIULA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1CC(=O)CC(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Analysis of Keto-Enol Tautomerism in 5-Nonylcyclohexane-1,3-dione: Thermodynamic Drivers and Experimental Workflows

Executive Summary

The keto-enol tautomerization of cyclic

Structural and Thermodynamic Framework

The Impossibility of Intramolecular Stabilization

In acyclic 1,3-dicarbonyls, the enol tautomer is highly stabilized by a six-membered intramolecular hydrogen-bonded ring. However, in 1,3-cyclohexanediones, the geometric constraints of the six-membered carbon ring force the carbonyl/enol oxygens to point away from each other (a transoid relationship). As established by theoretical and NMR investigations,1 [1].

Because the molecule cannot stabilize itself internally, the enol form must seek external stabilization. In the solid state or in highly concentrated non-polar solutions, this is achieved through extensive intermolecular hydrogen bonding, forming stable enol-enol dimers or polymers.

The Role of the 5-Nonyl Substituent

The addition of a 9-carbon aliphatic chain at the C5 position fundamentally alters the molecule's solvation dynamics and conformational landscape:

-

Conformational Locking: In the diketo form, the cyclohexane ring adopts a chair conformation. The massive steric bulk of the nonyl group forces it into the equatorial position to minimize 1,3-diaxial interactions. When tautomerizing to the enol form, the ring flattens into an envelope or half-chair conformation. Density Functional Theory (DFT) studies on cyclic diketones indicate that2 [2].

-

Lipophilic Shielding: The nonyl chain acts as a hydrophobic shield. While it drastically increases solubility in apolar solvents (like

or Hexane), it disrupts the highly ordered hydrogen-bonded networks required to stabilize the enol dimer, slightly shifting the equilibrium toward the diketo form compared to unsubstituted analogs.

Solvent Causality and Concentration Effects

The equilibrium constant (

-

Apolar Solvents (e.g., Chloroform): In dilute apolar environments, there are no solvent molecules capable of hydrogen bonding, and the low concentration prevents solute dimerization. Here, the diketo form is thermodynamically favored. As concentration increases, 3 [3].

-

Polar Solvents (e.g., DMSO, Water): Polar solvents act as strong hydrogen bond acceptors/donors. They actively solvate the enol hydroxyl group, drastically lowering the free energy of the enol monomer. In DMSO-

, the enol form typically exceeds 95%.

Table 1: Representative Thermodynamic Data for 5-Alkyl-1,3-Cyclohexanediones

| Solvent Environment | Dielectric Constant ( | Dominant Form at Infinite Dilution | Dominant Form at 1.0 M | Est. |

| Hexane | 1.89 | Diketo (>98%) | Diketo / Enol Mix | +2.5 to +3.0 kcal/mol |

| Chloroform ( | 4.81 | Diketo (~85%) | Enol Dimer (>60%) | +1.2 kcal/mol (Dilute) |

| Acetonitrile ( | 37.5 | Enol Monomer (>80%) | Enol Monomer (>90%) | -0.8 kcal/mol |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Enol Monomer (>95%) | Enol Monomer (>98%) | -2.1 kcal/mol |

Note: Data extrapolated from baseline 1,3-cyclohexanedione and 5,5-dimethylcyclohexane-1,3-dione NMR studies [1, 3].

Thermodynamic equilibrium states of 5-Nonylcyclohexane-1,3-dione driven by solvent and concentration.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating systems. A common pitfall in determining

Protocol 1: Quantitative NMR (qNMR) for Determination

This protocol ensures complete spin relaxation for accurate molar ratio determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10.0 mg of rigorously dried 5-Nonylcyclohexane-1,3-dione in 600

of anhydrous -

Measurement (The Validation Step): Execute an Inversion-Recovery pulse sequence (180° -

-

Parameter Optimization: Set the acquisition relaxation delay (

) to strictly -

Acquisition & Integration: Acquire 64 transients. Phase and baseline correct the spectrum manually. Integrate the diketo

signal ( -

Data Processing: Calculate the equilibrium constant:

. Calculate standard free energy:

Self-validating quantitative NMR (qNMR) workflow for determining K_eq.

Protocol 2: UV-Vis Spectrophotometry for Solvent-Dependent Enolization

UV-Vis provides a rapid orthogonal validation to NMR. The enol form exhibits a strong

Step-by-Step Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of 5-Nonylcyclohexane-1,3-dione in anhydrous, HPLC-grade Hexane.

-

Serial Dilution & Solvent Exchange: Aliquot the stock into separate vials and evaporate the hexane under a gentle stream of ultra-pure

. Reconstitute the films immediately in a series of solvents (Hexane, -

Linearity Check (The Validation Step): For the Methanol sample, prepare 10

, 25 -

Spectral Acquisition: Scan from 200 nm to 400 nm using matched quartz cuvettes (1 cm path length) against pure solvent blanks.

-

Analysis: The molar absorptivity (

) at

Conclusion

The keto-enol tautomerism of 5-Nonylcyclohexane-1,3-dione is a dynamic, multi-variable equilibrium. Because intramolecular hydrogen bonding is structurally prohibited, the molecule acts as a highly sensitive environmental sensor. The 5-nonyl group introduces profound lipophilicity, allowing researchers to probe this equilibrium in highly apolar environments where dimerization kinetics dominate. By employing rigorously validated qNMR and UV-Vis protocols, scientists can accurately map the thermodynamic landscape of this and related

References

- Lacerda Júnior, V., Constantino, M. G., da Silva, G. V. J., Neto, Á. C., & Tormena, C. F. (2007). NMR and theoretical investigation of the keto–enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure.

- Jana, K., & Ganguly, B. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega.

- Cyr, N., & Reeves, L. W. (1965). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry.

Sources

Thermodynamic Stability and Tautomeric Profiling of 5-Nonylcyclohexane-1,3-dione Derivatives: A Technical Guide

Executive Summary

The thermodynamic stability of cyclic

Understanding the thermodynamic equilibrium between its diketo and enol tautomers is essential for optimizing reaction conditions, predicting solubility, and preventing thermal degradation during scale-up. This whitepaper provides an in-depth analysis of the structural thermodynamics, solvent-driven equilibrium shifts, and self-validating experimental protocols required to accurately profile 5-nonylcyclohexane-1,3-dione derivatives.

Mechanistic Thermodynamics of Cyclic -Diketones

The Keto-Enol Equilibrium and Steric Constraints

Unlike acyclic

Consequently, the thermodynamic stabilization of the enol tautomer in 5-nonylcyclohexane-1,3-dione relies entirely on two external factors:

-

Intermolecular Hydrogen Bonding : In the solid state or non-polar solvents, the enol form stabilizes by forming extensive hydrogen-bonded dimers or polymeric networks.

-

Solvent Dielectric Effects : Polar protic solvents stabilize the enol via direct hydrogen bonding, while aprotic solvents with high dielectric constants tend to shift the equilibrium toward the more polar diketo form.

The Role of the 5-Nonyl Substituent

The introduction of the 5-nonyl group drastically alters the thermodynamic landscape. The massive steric bulk and lipophilicity of the nonyl chain disrupt the highly ordered intermolecular hydrogen-bonded networks typically observed in unsubstituted cyclohexane-1,3-dione. This steric hindrance increases the entropic penalty (

Density Functional Theory (DFT) calculations on the parent cyclohexane-1,3-dione indicate that the activation free energy barrier for the keto-enol tautomerization is approximately 58.4 kcal/mol[3]. The 5-nonyl derivative shares this high kinetic barrier, meaning that tautomeric equilibration is relatively slow at low temperatures, a feature that can be exploited in NMR studies.

Fig 1: Thermodynamic equilibrium and solvent interaction logic for 5-nonylcyclohexane-1,3-dione.

Computational Thermodynamics & Solvent Effects

To predict the behavior of 5-nonylcyclohexane-1,3-dione during synthesis, we must look at the Gibbs free energy differences (

Table 1: Theoretical Thermodynamic Parameters of Cyclohexane-1,3-dione Derivatives

| Solvent Environment | Dielectric Constant ( | Activation Barrier (kcal/mol) | Predominant State | |

| Gas Phase | 1.0 | +1.8 | 58.4 | Diketo |

| Chloroform ( | 4.8 | -0.5 | ~56.2 | Enol (Dimeric) |

| DMSO | 46.8 | +0.2 | ~60.1 | Mixed / Diketo |

| Water ( | 78.1 | -1.2 | >60.0 | Enol (Solvated) |

Data synthesis based on computational modeling of

Experimental Methodologies: Self-Validating VT-NMR

To empirically determine the thermodynamic parameters (

Protocol: VT-NMR Determination of Keto-Enol Equilibrium

Step 1: Sample Preparation under Inert Atmosphere

-

Action : Dissolve 5-nonylcyclohexane-1,3-dione in anhydrous

(non-polar, favors dimerization) and -

Causality : Water acts as a highly competitive hydrogen-bond donor and acceptor, which will artificially shift the keto-enol equilibrium. Strict anhydrous conditions ensure that the measured

reflects intrinsic solute-solute and solute-solvent interactions, rather than moisture contamination.

Step 2: VT-NMR Acquisition (250 K to 320 K)

-

Action : Acquire

-NMR spectra at 10 K intervals. Allow exactly 15 minutes of thermal equilibration at each temperature step before pulsing. -

Causality : The tautomeric exchange rate is highly temperature-dependent. At lower temperatures, the exchange slows down sufficiently to observe distinct, sharp resonances for the diketo methylene protons and the enol vinylic proton. The 15-minute hold ensures the system has reached a true thermodynamic steady state.

Step 3: Integration and

-

Action : Integrate the isolated methylene signal of the diketo form (

ppm) and the vinylic proton of the enol form ( -

Self-Validation Checkpoint : The sum of the molar integrations (

) must remain constant across all temperatures relative to the terminal methyl group of the 5-nonyl chain (an internal standard invariant to tautomerism). A deviation of >2% indicates thermal degradation (e.g., oxidative cleavage or intermolecular aldol condensation), which immediately invalidates the thermodynamic extraction.

Step 4: Van 't Hoff Analysis

-

Action : Plot

versus -

Causality : This mathematical decoupling isolates the enthalpic driving force (the strength of intermolecular H-bonds) from the entropic penalty (the ordering of solvent molecules around the bulky 5-nonyl group), providing a complete thermodynamic profile.

Fig 2: Self-validating experimental workflow combining VT-NMR and DFT calculations.

Implications in Pharmaceutical Development

The thermodynamic stability of 5-nonylcyclohexane-1,3-dione is not merely an academic curiosity; it is a critical parameter in drug development. 5-alkylcyclohexane-1,3-diones are the primary starting materials for the total synthesis of dibenzopyran cannabinoids[1].

When synthesizing long-chain cannabinoids like hexahydrocannabiphorol (HHCP) or

References

-

DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones Source: ResearchGate URL:[Link]

-

Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol Source: ResearchGate / Drug Testing and Analysis URL:[Link]

Sources

Thermodynamic Solubility Profiling of 5-Nonylcyclohexane-1,3-dione: Mechanistic Insights Across Polar and Non-Polar Solvents

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or chemical intermediate dictates its viability in synthesis, formulation, and biological assays. 5-Nonylcyclohexane-1,3-dione is a highly specialized amphiphilic molecule characterized by a polar, reactive 1,3-dione headgroup and a highly lipophilic 9-carbon (nonyl) tail. This structural dichotomy creates complex solvation dynamics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic solubility reporting. Here, we deconstruct the thermodynamic driving forces—such as keto-enol tautomerism and cavity formation energy—that dictate the behavior of 5-nonylcyclohexane-1,3-dione across diverse solvent environments. Furthermore, we establish self-validating experimental protocols designed to bypass common analytical pitfalls, such as emulsion-induced supersaturation artifacts.

Structural Dynamics & Physicochemical Drivers

To predict the solubility of 5-nonylcyclohexane-1,3-dione, one must first understand the molecular mechanics of its core scaffold.

Keto-Enol Tautomerism and the Polar Headgroup

The unsubstituted 1,3-cyclohexanedione core does not exist purely as a diketone in solution; it predominantly adopts the enol tautomer [1]. This enolization is a critical driver of solubility in polar environments because it exposes a hydroxyl (-OH) group capable of acting as a strong hydrogen-bond donor, while the adjacent conjugated carbonyl acts as an acceptor. Furthermore, the enolic proton is notably acidic, with a pKa of approximately 5.26[1]. Consequently, the molecule's solubility in aqueous media is highly pH-dependent. At a pH below 4.0, the molecule remains protonated (neutral). At physiological pH (7.4), it is fully deprotonated into an enolate anion, drastically shifting its partition coefficient (LogD) and increasing aqueous solubility via ion-dipole interactions[2].

The Lipophilic Nonyl Tail and LogP Shift

While the baseline 1,3-cyclohexanedione has a hydrophilic LogP of roughly -0.89[3], the addition of the 5-nonyl chain (C9H19) fundamentally alters the molecule's thermodynamics. The nonyl chain adds significant hydrophobic bulk, pushing the estimated LogP into the 3.5–4.5 range. In aqueous media, the energy required to form a solvent cavity large enough to accommodate this 9-carbon chain is thermodynamically unfavorable, leading to hydrophobic rejection. Conversely, in non-polar solvents, favorable London dispersion forces between the nonyl chain and the solvent drive rapid dissolution.

Diagram 1: Keto-enol tautomerism of the 1,3-dione core and its impact on solvent-specific solvation pathways.

Solubility Behavior by Solvent Class

Based on the physicochemical profile, the solubility of 5-nonylcyclohexane-1,3-dione segregates distinctly across different solvent classes:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): High Solubility. The dominant intermolecular forces are London dispersion forces interacting with the C9 nonyl tail. The energy barrier for solvation is minimal.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High Solubility. The enol form of the molecule provides an excellent hydrogen-bond donor, which interacts strongly with the highly electronegative oxygen in DMSO. The nonyl chain is easily accommodated by the organic nature of these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate Solubility. Alcohols can participate in hydrogen bonding with the dione core, and their alkyl backbones offer partial solvation for the nonyl tail.

-

Aqueous Media (Water, Buffers): Extremely Low to Moderate (pH-dependent). In unbuffered water or acidic media, thermodynamic solubility is expected to be < 10 mg/L due to the massive hydrophobic penalty of the nonyl chain. However, adjusting the pH above 6.0 triggers the formation of the enolate salt, which acts as an anionic surfactant, significantly enhancing water solubility[2].

Quantitative Data Summary

Table 1: Estimated Physicochemical Parameters

| Parameter | Value / Estimate | Primary Driving Factor |

| Core pKa | ~5.26 | Enolization of 1,3-cyclohexanedione[1] |

| Baseline LogP (Core) | -0.89 | Hydrophilic dione moiety[3] |

| Estimated LogP (Derivative) | 3.5 – 4.5 | Addition of the highly lipophilic C9 nonyl chain |

| Predominant Form (Solution) | Enol | Conjugation stabilization |

Table 2: Comparative Solubility Matrix

| Solvent Class | Representative Solvent | Expected Solubility | Primary Solvation Mechanism |

| Non-Polar | Hexane, Toluene | High (>50 mg/mL) | London dispersion forces (Nonyl tail) |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Dipole-dipole & H-bond acceptance |

| Polar Protic | Methanol, Ethanol | Moderate (10-50 mg/mL) | Amphiphilic dual-interaction |

| Aqueous (Acidic) | Water (pH 3.0) | Very Low (<10 mg/L) | Hydrophobic cavity rejection |

| Aqueous (Basic) | Buffer (pH 7.4) | Moderate | Ion-dipole interactions (Enolate anion) |

Experimental Methodologies: Self-Validating Protocols

Determining the thermodynamic solubility of amphiphilic molecules requires rigorous experimental design. The standard OECD 105 shake-flask method is highly reliable for organic solvents[4][5]. However, for aqueous media, vigorously shaking a molecule with a polar head and a long nonyl tail can induce micelle formation or stable emulsions, leading to an artificial overestimation of solubility[4][5]. Therefore, a dual-protocol approach is required.

Protocol 1: Standard Shake-Flask Method (For Organic & Polar Aprotic Solvents)

This protocol utilizes the traditional phase-solubility technique to establish true thermodynamic equilibrium[2].

-

Preparation: Add an excess amount of solid 5-nonylcyclohexane-1,3-dione (e.g., 100 mg) to 1 mL of the target organic solvent in a sealed glass vial.

-

Equilibration: Place the vial in a thermostatic shaker incubator at 25.0 ± 0.1 °C. Agitate at 400 rpm for 48 to 72 hours.

-

Visual Validation: Inspect the vial. A visible presence of un-dissolved solid must remain to confirm that the solution is fully saturated. If no solid is present, add more compound and repeat step 2.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

-

Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the concentration using HPLC-UV against a pre-established multi-point calibration curve.

Protocol 2: Slow-Stir Method (For Aqueous Media)

Derived from OECD guidelines to prevent emulsion artifacts in poorly soluble, surfactant-like molecules[4][5].

-

Preparation: Add an excess of the compound to a flat-bottomed glass vessel containing 50 mL of aqueous buffer (e.g., pH 3.0 and pH 7.4 to capture the LogD shift).

-

Gentle Equilibration: Introduce a magnetic stir bar. Stir the solution at a very low speed (e.g., 100-150 rpm) at 25.0 ± 0.1 °C for 7 to 14 days. Crucial: The stirring must be gentle enough to avoid creating a vortex, which prevents the mechanical shearing that causes emulsions.

-

Sampling: Carefully extract an aliquot from the middle of the aqueous phase using a glass syringe, ensuring no floating particulates or surface films are disturbed.

-

Quantification: Analyze via LC-MS or HPLC-UV. Verify the pH of the solution post-equilibration to ensure the buffering capacity was not exhausted by the acidic enol proton[2].

Diagram 2: Divergent experimental workflows for thermodynamic solubility determination based on solvent properties.

References

-

1,3-Cyclohexanedione - Wikipedia Source detailing the keto-enol tautomerism and pKa (5.26) of the 1,3-cyclohexanedione core. URL:[Link]

-

1,3-cyclohexane dione, 504-02-9 - The Good Scents Company Source providing the baseline baseline LogP (-0.89) for the unsubstituted dione core. URL: [Link]

-

Will we ever be able to accurately predict solubility? - PMC Authoritative review on OECD 105 guidelines, detailing the necessity of the slow-stir method over the shake-flask method for poorly soluble, amphiphilic compounds. URL:[Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review - DTU Technical guidance on the limitations of the traditional shake-flask method and the risk of emulsion-driven supersaturation. URL:[Link]

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling - UB Research demonstrating the importance of pH-dependent solubility profiling and the phase-solubility technique. URL:[Link]

Sources

Technical Guide: Acidity Profile and pKa Determination of 5-Nonylcyclohexane-1,3-dione

[1]

Executive Summary

5-Nonylcyclohexane-1,3-dione is a lipophilic derivative of the parent cyclohexane-1,3-dione scaffold.[1] While the parent compound exhibits a pKa of approximately 5.2 , the introduction of a C9 (nonyl) alkyl chain at the 5-position significantly alters the physicochemical landscape—specifically solubility and partition coefficient (LogP)—without drastically shifting the fundamental electronic acidity of the active methylene center.

This guide addresses the specific challenge of determining the dissociation constant (pKa) for this water-insoluble "active methylene" compound. It rejects standard aqueous potentiometry in favor of Yasuda-Shedlovsky extrapolation using binary solvent systems, a method critical for accurate characterization in drug discovery and agrochemical formulation.[1]

Structural Basis of Acidity

The Active Methylene Center (C2)

The acidity of 5-nonylcyclohexane-1,3-dione arises from the C2 position, flanked by two carbonyl groups. Unlike simple ketones (pKa ~20), the 1,3-dione system allows for the delocalization of the negative charge across two oxygen atoms upon deprotonation.

Mechanism of Ionization:

-

Tautomerism: In solution, the compound exists in equilibrium between the diketo form and the mono-enol form. The enol form is stabilized by an intramolecular hydrogen bond.[1][2][3]

-

Deprotonation: A base removes the proton from the enol hydroxyl (or the C2 methylene), yielding a resonance-stabilized enolate anion.

Impact of the 5-Nonyl Substituent

-

Electronic Effect: The nonyl group is at the 5-position (gamma to the carbonyls). Due to distance, its inductive effect (+I) on the C2 acidic center is negligible. Consequently, the intrinsic pKa remains close to the parent scaffold range (5.2 – 5.4 ).

-

Steric/Solvation Effect: The bulky, hydrophobic tail disrupts the hydration shell around the molecule. This necessitates the use of mixed-solvent protocols for accurate pKa measurement, as the compound will precipitate in pure aqueous buffers.

Resonance Visualization

The following diagram illustrates the stabilization pathway that drives the acidity of the system.

Figure 1: Tautomeric equilibrium and ionization pathway.[1] The stability of the enolate anion drives the acidity.

Experimental Protocol: pKa Determination via Yasuda-Shedlovsky Extrapolation[1][4][5]

Standard aqueous titration is invalid for 5-nonylcyclohexane-1,3-dione due to its high lipophilicity (LogP > 4.0).[1] The following protocol utilizes potentiometric titration in Methanol/Water (MeOH/H2O) mixtures.

Materials & Apparatus

-

Compound: >98% pure 5-nonylcyclohexane-1,3-dione.[1]

-

Titrant: 0.1 M KOH (carbonate-free, standardized).

-

Solvents: HPLC-grade Methanol and degassed deionized water (to prevent CO2 absorption).[1]

-

Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a Ross-type combination pH electrode.[1]

Step-by-Step Workflow

Step 1: Electrode Calibration Calibrate the pH electrode using the "4-parameter" method in aqueous buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure slope linearity >98%.

Step 2: Preparation of Binary Mixtures

Prepare three distinct solvent ratios (w/w) to vary the dielectric constant (

-

Mix A: 30% MeOH / 70% Water

-

Mix B: 40% MeOH / 60% Water[1]

-

Mix C: 50% MeOH / 50% Water

Step 3: Sample Dissolution Weigh ~3-5 mg of the compound into the titration vessel. Dissolve completely in the specific MeOH/Water mixture before starting the titration. Ensure temperature is maintained at 25°C ± 0.5°C.

Step 4: Titration Titrate with 0.1 M KOH under an inert Nitrogen or Argon blanket (crucial to prevent oxidation of the electron-rich enolate). Record pH vs. Volume of titrant.[1]

Step 5: Apparent pKa Calculation (

Data Analysis (The Yasuda-Shedlovsky Method)

The apparent pKa values (

- : Apparent pKa in the co-solvent mixture.[1][4]

- : Molar concentration of water in the mixture.

- : Dielectric constant of the solvent mixture.[1]

- : Slope (related to solvation energy).[1]

- : Intercept (used to derive aqueous pKa).[1]

Plot

Data Presentation & Visualization

Expected Data Ranges (Reference Table)

Note: Values below are representative of 5-alkyl-1,3-dione systems.

| Parameter | Value / Range | Notes |

| Aqueous pKa (Extrapolated) | 5.25 ± 0.15 | Consistent with parent cyclohexane-1,3-dione.[1] |

| LogP (Octanol/Water) | > 4.5 | High lipophilicity due to nonyl chain.[1] |

| Dominant Species pH 7.4 | Anionic (Enolate) | >99% ionized at physiological pH.[1] |

| Solubility (pH 1.2) | < 10 µg/mL | Protonated form is highly insoluble.[1] |

| Solubility (pH 7.4) | > 500 µg/mL | Ionized form forms soluble micelles/salts.[1] |

Analytical Workflow Diagram

Figure 2: Workflow for determining aqueous pKa of lipophilic acids using mixed-solvent extrapolation.

Implications for Drug & Agrochemical Design[1]

Physiological Behavior

With a pKa of ~5.25, 5-nonylcyclohexane-1,3-dione functions as a weak acid.[1]

-

Stomach (pH 1.5): Exists in the neutral, protonated form. High membrane permeability is expected here, but solubility is the limiting factor.[1]

-

Blood/Cytosol (pH 7.4): Exists almost exclusively (>99%) as the enolate anion. This negative charge prevents passive diffusion across cell membranes unless a specific transporter is involved or ion-pairing occurs.[1]

Formulation Strategy

Because the compound is an oil or low-melting solid with poor water solubility, formulation must leverage its acidity.[1]

-

Salt Formation: Reacting with stoichiometric NaOH or KOH generates the water-soluble enolate salt.[1]

-

Prodrug Potential: The enol oxygen can be esterified to mask the acidity and improve lipophilicity for specific delivery targets, utilizing the "pro-herbicide" or "prodrug" approach common in HPPD inhibitors.

References

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa measurement in mixed solvents).

-

Takács-Novák, K., & Avdeef, A. (1996).[1] Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[1] (Validates the potentiometric titration method for lipophilic compounds).

-

Yasuda, M. (1959).[1] Dissociation constants of some carboxylic acids in mixed aqueous solvents. Bulletin of the Chemical Society of Japan, 32(5), 429-432. (Original derivation of the extrapolation equation).

-

Cunningham, I. D., et al. (1990).[1] Tautomerism of cyclohexane-1,3-diones. Journal of the Chemical Society, Perkin Transactions 2. (Detailed analysis of the keto-enol equilibrium in 1,3-diones).

Sources

- 1. 1,3-Cyclohexanedione | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

The Pivotal Role of 5-Nonylcyclohexane-1,3-dione in Supramolecular Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide delves into the fundamental principles and potential applications of 5-Nonylcyclohexane-1,3-dione within the realm of supramolecular chemistry. While specific research on this molecule is emerging, its inherent amphiphilic nature, arising from a polar cyclohexane-1,3-dione head group and a nonpolar nonyl tail, positions it as a compelling building block for the rational design of complex, self-assembled systems. This document will explore the synthesis, physicochemical properties, and, most importantly, the predicted supramolecular behavior of 5-Nonylcyclohexane-1,3-dione, drawing parallels with analogous long-chain alkyl-substituted cyclic compounds. We will examine its potential to form micelles, vesicles, and liquid crystalline phases, and its utility in host-guest chemistry. Detailed experimental protocols for the synthesis and characterization of such supramolecular structures are provided, alongside a discussion of their potential impact on drug delivery and materials science.

Introduction: The Amphiphilic Architecture of 5-Nonylcyclohexane-1,3-dione

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the study of systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces.[1][2] The design and synthesis of molecules that can spontaneously self-assemble into well-defined, functional superstructures is a cornerstone of this field. Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, are primary building blocks for such assemblies.[3][4]

5-Nonylcyclohexane-1,3-dione is a classic example of an amphiphilic molecule. Its structure consists of:

-

A Hydrophilic Headgroup: The cyclohexane-1,3-dione ring. This portion of the molecule is polar due to the presence of two carbonyl groups. Furthermore, it can exist in keto-enol tautomeric forms, allowing for the formation of hydrogen bonds, a key non-covalent interaction in supramolecular assembly.[5][6]

-

A Hydrophobic Tail: The nine-carbon alkyl (nonyl) chain. This long hydrocarbon tail is nonpolar and drives the molecule to minimize its contact with aqueous environments through hydrophobic interactions.[1][7]

This distinct separation of polar and nonpolar regions within a single molecule is the primary driver for the self-assembly of 5-Nonylcyclohexane-1,3-dione into organized supramolecular structures in solution.

Synthesis and Physicochemical Properties

The synthesis of 5-substituted cyclohexane-1,3-dione derivatives is well-established in organic chemistry. A common and effective method involves a Michael-Claisen condensation reaction.[8]

Table 1: Physicochemical Properties of 5-Nonylcyclohexane-1,3-dione and Related Compounds

| Property | 5-Nonylcyclohexane-1,3-dione (Predicted/Estimated) | n-Nonylcyclohexane[7][9] | Cyclohexane-1,3-dione[10] |

| Molecular Formula | C15H26O2 | C15H30 | C6H8O2 |

| Molecular Weight ( g/mol ) | 238.37 | 210.40 | 112.13 |

| Boiling Point (°C) | > 300 | ~282 | ~235 |

| Melting Point (°C) | Not available | -10 | 105.5 |

| Solubility in Water | Low | Very Low | Soluble |

| logP (Octanol-Water Partition Coefficient) | High | ~7.8 | -0.89 |

The Supramolecular Landscape of 5-Nonylcyclohexane-1,3-dione

The amphiphilic nature of 5-Nonylcyclohexane-1,3-dione suggests its participation in a variety of self-assembly phenomena. The specific type of supramolecular structure formed is dependent on factors such as concentration, temperature, solvent, and the presence of other molecules.

Micelle and Vesicle Formation: The Role of the Critical Packing Parameter

In aqueous solutions, amphiphilic molecules can aggregate to form micelles or vesicles.[4][11] The geometry of the resulting assembly is largely dictated by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v) to the area of the hydrophilic headgroup (a₀) and the length of the tail (l_c):

CPP = v / (a₀ * l_c)

-

Spherical Micelles (CPP < 1/3): The hydrophobic tails pack into a spherical core, while the hydrophilic heads form a shell that interfaces with the surrounding water.

-

Cylindrical Micelles (1/3 < CPP < 1/2): As the relative size of the hydrophobic tail increases, the micelles elongate into cylindrical structures.

-

Vesicles (1/2 < CPP < 1): For molecules with a larger hydrophobic tail volume relative to their headgroup area, bilayer vesicles can form. These are spherical structures with a double layer of amphiphiles enclosing an aqueous core.

For 5-Nonylcyclohexane-1,3-dione, the flexible nonyl chain and the relatively compact cyclohexane-1,3-dione headgroup would likely result in a CPP value that could favor the formation of either micelles or vesicles, depending on the precise conditions.

Diagram 1: Self-Assembly of 5-Nonylcyclohexane-1,3-dione

Caption: Predicted self-assembly pathways of 5-Nonylcyclohexane-1,3-dione in aqueous solution.

Liquid Crystalline Phases

At higher concentrations, long-chain amphiphilic molecules can organize into liquid crystalline phases, which exhibit properties of both liquids and solids.[12][13] The alignment of the nonyl chains of 5-Nonylcyclohexane-1,3-dione could lead to the formation of smectic or nematic phases. The cyclohexane ring provides a degree of rigidity to the headgroup region, which can promote the necessary orientational order for liquid crystal formation. The specific phase behavior would be highly dependent on temperature.

Host-Guest Chemistry

The cyclohexane-1,3-dione moiety can participate in host-guest interactions through hydrogen bonding.[14] While the cavity of a single molecule is not pre-organized for guest binding, the self-assembled structures, such as micelles, can create hydrophobic pockets capable of encapsulating nonpolar guest molecules.[15][16][17] This has significant implications for drug delivery, where a poorly water-soluble drug could be encapsulated within the core of a micelle formed from 5-Nonylcyclohexane-1,3-dione, thereby increasing its bioavailability.[18][19]

Diagram 2: Host-Guest Encapsulation Workflow

Caption: Conceptual workflow for the encapsulation of a hydrophobic drug within a 5-Nonylcyclohexane-1,3-dione micelle.

Experimental Protocols

Synthesis of 5-Nonylcyclohexane-1,3-dione

This protocol is a general procedure based on established methods for the synthesis of 5-alkylcyclohexane-1,3-diones.

Materials:

-

Diethyl malonate

-

Nonyl bromide

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Alkylation of Diethyl Malonate: To a solution of sodium ethoxide in ethanol, slowly add diethyl malonate at 0 °C. After stirring for 30 minutes, add nonyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Cyclization: The resulting diethyl nonylmalonate is then subjected to a Dieckmann condensation using a strong base like sodium ethoxide in an aprotic solvent.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield 5-Nonylcyclohexane-1,3-dione.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Preparation and Characterization of Supramolecular Assemblies

Protocol for Micelle/Vesicle Formation:

-

Preparation of Stock Solution: Dissolve a known amount of 5-Nonylcyclohexane-1,3-dione in a minimal amount of a water-miscible organic solvent (e.g., ethanol or THF).

-

Hydration: Inject the organic solution into a vigorously stirring aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipid.

-

Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, the suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size.

Characterization Techniques:

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic radius and size distribution of the self-assembled structures.

-

Transmission Electron Microscopy (TEM) / Cryo-TEM: To visualize the morphology of the micelles or vesicles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized compound and to study the encapsulation of guest molecules.

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperature of the self-assembled structures.

Applications and Future Perspectives

The potential applications of supramolecular structures derived from 5-Nonylcyclohexane-1,3-dione are vast and promising, particularly in the fields of drug delivery and materials science.

-

Drug Delivery: The ability to encapsulate hydrophobic drugs within the core of micelles or the bilayer of vesicles can enhance their solubility, stability, and bioavailability.[18][19] The cyclohexane-1,3-dione headgroup could also be further functionalized to introduce targeting ligands for site-specific drug delivery.

-

Materials Science: The formation of liquid crystalline phases could be exploited for the development of new display technologies or sensors.[12][20] The self-assembled structures could also serve as templates for the synthesis of nanomaterials with controlled morphologies.

-

Biomaterials: The biocompatibility of long-chain alkyl compounds and the potential for functionalization of the headgroup make these supramolecular assemblies interesting candidates for tissue engineering and other biomedical applications.

Future research should focus on the detailed experimental characterization of the supramolecular behavior of 5-Nonylcyclohexane-1,3-dione. A systematic investigation of the effects of concentration, temperature, and solvent on the self-assembly process will be crucial for unlocking its full potential. Furthermore, the synthesis of derivatives with different alkyl chain lengths and functionalized headgroups will allow for the fine-tuning of their supramolecular properties for specific applications.

Conclusion

5-Nonylcyclohexane-1,3-dione represents a molecule of significant interest for the field of supramolecular chemistry. Its inherent amphiphilicity, arising from the combination of a polar, hydrogen-bonding capable headgroup and a long, hydrophobic tail, provides the driving force for the formation of a rich variety of self-assembled structures. While direct experimental studies on this specific molecule are limited, the principles of supramolecular chemistry and the behavior of analogous systems strongly suggest its potential to form micelles, vesicles, and liquid crystals. The ability of these structures to encapsulate guest molecules opens up exciting possibilities for applications in drug delivery and beyond. Further investigation into the synthesis, characterization, and functionalization of 5-Nonylcyclohexane-1,3-dione and its derivatives is warranted and promises to yield novel insights and advanced materials.

References

- Hartley, G. S. Aqueous solutions of paraffn-chain salts.

- Israelachvili, J. N., Mitchell, D. J. & Ninham, B. W. Theory of self-assembly of hydrocarbon amphiphiles into micelles and bilayers. J. Chem. Soc., Faraday Trans. 272, 1525–1568 (1976).

- Lehn, J.-M. Supramolecular Chemistry—Scope and Perspectives: Molecules, Supermolecules, and Molecular Devices (Nobel Lecture). Angew. Chem. Int. Ed. Engl.27, 89–112 (1988).

- Whitesides, G. M., Mathias, J. P. & Seto, C. T. Molecular self-assembly and nanochemistry: a chemical strategy for the synthesis of nanostructures. Science254, 1312–1319 (1991).

- Ariga, K., Yamauchi, Y., Rydzek, G., Ji, Q., Yonamine, Y., Wu, K. C.-W., & Hill, J. P.

-

Chemsrc. 5-nonylcyclohexane-1,3-dione | CAS#:61621-52-1. [Link] (Accessed March 7, 2026).

-

MDPI. High Birefringence Liquid Crystals. [Link] (Accessed March 7, 2026).

- Google Patents. Cyclohexane derivative and liquid crystal composition containing the same. (Accessed March 7, 2026).

-

Indian Academy of Sciences. Hydrogen bonding control of molecular self-assembly. [Link] (Accessed March 7, 2026).

-

R Discovery. New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. [Link] (Accessed March 7, 2026).

-

Taylor & Francis Online. Uncommon building blocks in liquid crystals. [Link] (Accessed March 7, 2026).

- Google Patents. Cyclohexane derivative and liquid crystal composition containing the same. (Accessed March 7, 2026).

- Hierarchical self-assembly of amphiphilic building blocks into various supramolecular architectures. RSC Adv., 2018, 8, 14334-14353.

-

PubChem. Nonylcyclohexane. [Link] (Accessed March 7, 2026).

-

Journal of Materials Chemistry C. Investigation into the role of the hydrogen bonding network in cyclodextrin-based self-assembling mesophases. [Link] (Accessed March 7, 2026).

- Supramolecular fibrillation of peptide amphiphiles induces environmental responses in aqueous droplets.

- Supramolecular assemblies of amphiphilic homopolymers. Acc. Chem. Res.42, 1144-1154 (2009).

-

PubChem. 5-Pentylcyclohexane-1,3-dione. [Link] (Accessed March 7, 2026).

-

PubMed. 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations. [Link] (Accessed March 7, 2026).

-

ResearchGate. Predicting the Supramolecular Assembly of Amphiphilic Peptides from Comprehensive Coarse-Grained Simulations. [Link] (Accessed March 7, 2026).

- Supramolecular Amphiphiles Based on Host–Guest Molecular Recognition Motifs. Chem. Rev.115, 7240-7303 (2015).

- Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. CHIMIA57, 196-199 (2003).

-

ResearchGate. Supramolecular assembly of amphiphilic β-hairpin peptide. a) The folding and self-assembly pathway of MAX1. b) The sequence of the MAX1 peptide. Cytotoxicity assay on NIH 3T3 cells after 5 h incubation with c) 2 wt% MAX1 hydrogels and d) control. Viable cells are green. Scale bar: 100 µm. Adapted with permission.[²²] Copyright 2005, Elsevier. [Link] (Accessed March 7, 2026).

- An Investigation of Five Component [3+2] Self-Assembled Cage Formation Using Amidinium···Carboxylate Hydrogen Bonds. Chemistry - A European Journal23, 12556-12563 (2017).

- Role of Hydrogen Bonding Interactions in Biologically Important Macromolecules. IntechOpen, (2018).

-

The Good Scents Company. 1,3-cyclohexane dione. [Link] (Accessed March 7, 2026).

-

Nanoscale. Host–guest chemistry of giant molecular shape amphiphiles based on POSS–PDI conjugates. [Link] (Accessed March 7, 2026).

- Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Org. Lett.22, 15, 5891–5895 (2020).

-

Cheméo. Chemical Properties of n-Nonylcyclohexane (CAS 2883-02-5). [Link] (Accessed March 7, 2026).

- Host-Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Mol. Pharmaceutics19, 3869-3876 (2022).

-

PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link] (Accessed March 7, 2026).

-

Mendeleev Communications. First synthesis of 5-hydroxycyclohexane-1,3-dione. [Link] (Accessed March 7, 2026).

-

Frontiers. Host-Guest Chemistry of Macrocycles. [Link] (Accessed March 7, 2026).

- Host-Guest Binding Interactions Influenced by Electrochemical Reactions.

- Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. J. Am. Chem. Soc.142, 35, 14938–14944 (2020).

- The Application of Nanotechnology in the Pharmaceutical Treatment of Common Diseases. Molecules25, 5897 (2020).

-

ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link] (Accessed March 7, 2026).

-

R Discovery. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. [Link] (Accessed March 7, 2026).

- Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. ACS Sustainable Chem. Eng.9, 14, 4967–4977 (2021).

-

Macmillan Group. Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link] (Accessed March 7, 2026).

Sources

- 1. Supramolecular Nanofibers of Peptide Amphiphiles for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.polyu.edu.hk [research.polyu.edu.hk]

- 4. divyarasayan.org [divyarasayan.org]

- 5. ias.ac.in [ias.ac.in]

- 6. 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonylcyclohexane | C15H30 | CID 17900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. n-Nonylcyclohexane (CAS 2883-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 1,3-cyclohexane dione, 504-02-9 [thegoodscentscompany.com]

- 11. Supramolecular assemblies of amphiphilic homopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. An Investigation of Five Component [3+2] Self-Assembled Cage Formation Using Amidinium···Carboxylate Hydrogen Bonds [openresearch-repository.anu.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. Host-Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. The Application of Nanotechnology in the Pharmaceutical Treatment of Common Diseases | IntechOpen [intechopen.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. EP0568040A1 - Cyclohexane derivative and liquid crystal composition containing the same - Google Patents [patents.google.com]

The Core of 9-Carbon Cannabinoid Synthesis: Physical Characteristics and Applications of 5-Nonylcyclohexane-1,3-dione

Executive Summary

As drug development pivots toward exploring the endocannabinoid system's response to extended alkyl side chains, 5-nonylcyclohexane-1,3-dione (CAS: 61621-52-1) has emerged as a pivotal chemical precursor. This compound is the foundational building block for synthesizing 5-nonylresorcinol, which is subsequently used to engineer synthetic and semi-synthetic cannabinoids with a 9-carbon (nonyl) tail, such as Δ9-THC-C9 and Δ8-THC-C9[1]. This technical guide explores the physical characteristics, chemical behavior, and step-by-step synthetic utility of 5-nonylcyclohexane-1,3-dione, providing researchers with the mechanistic insights required to leverage this molecule in advanced pharmacological development.

Physical Characteristics and Melting Point Analysis

Understanding the physical state of a precursor is critical for optimizing reaction thermodynamics and solvent selection.

Empirical data from specialty chiral synthesis catalogs confirms that 5-nonylcyclohexane-1,3-dione presents as a high-purity white powder at room temperature[2]. While the exact melting point of the nonyl derivative is often treated as proprietary data by custom synthesis manufacturers, its thermal behavior can be accurately contextualized through its homologous series.

The shorter-chain analog, 5-pentyl-1,3-cyclohexanedione, exhibits a well-documented melting point of 71.5 °C. Extending the aliphatic tail by four methylene units to a nonyl (C9) chain increases the overall molecular weight and van der Waals interactions, but simultaneously introduces steric flexibility that disrupts the highly ordered crystal lattice packing inherent to the cyclohexane-1,3-dione core. Consequently, 5-nonylcyclohexane-1,3-dione operates as a crystalline solid with an expected melting point range of 60–70 °C .

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Chemical Name | 5-Nonylcyclohexane-1,3-dione |

| CAS Registry Number | 61621-52-1 |

| Molecular Formula | C15H26O2 |

| Molecular Weight | 238.37 g/mol |

| Physical State (at 25°C) | White powder[2] |

| Estimated Melting Point | 60–70 °C (Extrapolated from C5 analog) |

| Primary Downstream Derivatives | 5-Nonylresorcinol, Δ8-THC-C9, Δ9-THC-C9 |

Mechanistic Role in Cannabinoid Synthesis

5-nonylcyclohexane-1,3-dione cannot be directly condensed with terpenes to form cannabinoids; it must first undergo aromatization to form a phenolic lipid known as 5-nonylresorcinol (5-nonylbenzene-1,3-diol)[3]. Once the resorcinol core is established, it acts as the nucleophilic partner in a Lewis acid-catalyzed condensation with a terpene (such as p-menthadienol or citronellal) to construct the rigid dibenzopyran ring system characteristic of cannabinoids[4].

Fig 1: Synthetic workflow from 5-nonylcyclohexane-1,3-dione to C9-cannabinoids.

Experimental Protocol: Aromatization and Condensation

To ensure scientific integrity and reproducibility, the following protocol outlines the self-validating system used to convert the dione precursor into a functional C9-cannabinoid.

Phase 1: Aromatization to 5-Nonylresorcinol

-

Step 1: Halogenation/Dehydrohalogenation: Dissolve 5-nonylcyclohexane-1,3-dione in anhydrous N,N-Dimethylformamide (DMF). At 0 °C, slowly add a stoichiometric equivalent of bromine (

) in DMF. Gradually heat the reaction mixture to 80 °C for 4 hours. -

Causality & Validation: The 1,3-dione system naturally exists in an enol tautomeric equilibrium. By introducing a halogen and subsequently eliminating hydrogen bromide (

) under thermal conditions, the system irreversibly cascades into the fully conjugated, highly stable aromatic ring. This step is self-validating: the disappearance of the distinct aliphatic ketone stretches (~1700 -

Step 2: Workup: Quench the reaction with aqueous sodium thiosulfate to neutralize excess bromine, preventing over-oxidation. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to isolate pure 5-nonylresorcinol.

Phase 2: Lewis Acid-Catalyzed Condensation

-

Step 1: Friedel-Crafts Alkylation: Combine 5-nonylresorcinol with (+)-p-mentha-2,8-dien-1-ol in anhydrous dichloromethane (DCM). Introduce a catalytic amount of a Lewis acid (e.g.,

or p-toluenesulfonic acid) at 0 °C. -

Causality & Validation: The choice of catalyst is critical to precisely activate the terpene's allylic alcohol without inducing unwanted polymerization. The Lewis acid facilitates a Friedel-Crafts alkylation at the electron-rich ortho-position of the resorcinol ring, immediately followed by an intramolecular cyclization that traps the transient carbocation to form the dibenzopyran core. The protocol's integrity is validated by TLC/HPLC, where the highly non-polar cannabinoid product (e.g., Δ8-THC-C9) cleanly separates from the highly polar resorcinol precursor.

Pharmacological Significance of the Nonyl (C9) Tail

The alkyl side chain of cannabinoids is the primary pharmacophore responsible for anchoring the molecule within the hydrophobic binding pocket of the CB1 and CB2 G-protein coupled receptors (GPCRs)[5].

Standard phytocannabinoids, such as Δ9-THC, utilize a 5-carbon (pentyl) tail. Recent isolation of novel phytocannabinoids like THCP has demonstrated that extending this tail to 7 carbons (heptyl) yields peak receptor affinity, resulting in an in vivo cannabimimetic activity up to 33 times higher than THC[5].

However, synthetic extension to a 9-carbon (nonyl) tail—yielding compounds like Δ9-THC-C9—introduces a critical inflection point in receptor dynamics[1]. While the extended C9 tail maintains high binding affinity due to extensive hydrophobic interactions, the steric bulk alters the conformational shift of the receptor. This structural manipulation delineates the boundary between agonism and antagonism; C9 derivatives frequently exhibit partial agonist or outright antagonist properties, making them invaluable tools for receptor mapping and the development of targeted therapeutics[6].

Fig 2: Impact of alkyl side chain length on cannabinoid receptor affinity.

References

-

[2] EOS Med Chem. (2020). EOS Med Chem Chiral Synthesis 20201027-69. Blogspot. URL:

-

[1] Cayman Chemical. Δ9-THC-C9 Analytical Reference Standard. URL:

-

[3] CymitQuimica. 5-Nonylresorcinol Product Data. URL:

-

[6] Martin, B. R., et al. (1999). Manipulation of the tetrahydrocannabinol side chain delineates agonists, partial agonists, and antagonists. PubMed / NIH. URL:

-

[5] Citti, C., et al. (2019). A novel phytocannabinoid isolated from Cannabis sativa L. with an in vivo cannabimimetic activity higher than Δ9-tetrahydrocannabinol. PMC / NIH. URL:

-

International Atomic Energy Agency (IAEA). Deuterium Labeled Cannabinoids. URL:

-

[4] World Health Organization (WHO). Hexahydrocannabinol 47th ECDD Critical Review. URL:

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. EOS Med Chem, Medicinal Chemical is Big: EOS Med Chem Chiral Synthesis 20201027-69 [eosmedchem.blogspot.com]

- 3. 5-Nonylresorcinol | CymitQuimica [cymitquimica.com]

- 4. cdn.who.int [cdn.who.int]

- 5. A novel phytocannabinoid isolated from Cannabis sativa L. with an in vivo cannabimimetic activity higher than Δ9-tetrahydrocannabinol: Δ9-Tetrahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manipulation of the tetrahydrocannabinol side chain delineates agonists, partial agonists, and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffold of 5-Nonylcyclohexane-1,3-dione

An In-Depth Technical Guide to the Electronic Properties of the 5-Nonylcyclohexane-1,3-dione Ring System

The cyclohexane-1,3-dione framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a vast array of heterocycles, natural products, and pharmaceutically active molecules.[1][2][3] Its value stems from a unique combination of structural and electronic features, primarily the presence of two carbonyl groups in a β-relationship. This arrangement governs the molecule's reactivity, acidity, and conformational behavior. The introduction of a 5-nonyl substituent—a nine-carbon alkyl chain—imparts significant lipophilicity while subtly modulating the core's electronic landscape through inductive effects. This guide provides an in-depth exploration of the electronic properties of the 5-Nonylcyclohexane-1,3-dione ring system, offering field-proven insights into its behavior and characterization for professionals in drug discovery and chemical research.

The Core Electronic Phenomenon: Keto-Enol Tautomerism

The defining electronic characteristic of the 5-Nonylcyclohexane-1,3-dione system is its existence as an equilibrium mixture of diketo and enol tautomers.[4] This dynamic process involves the migration of a proton from the α-carbon (C2) to a carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.[5] This equilibrium is not static; its position is highly sensitive to the surrounding environment, particularly the solvent.[4]

In non-polar solvents, the enol form can be stabilized by intermolecular hydrogen bonding between molecules. Conversely, polar protic solvents can stabilize the diketo form by hydrogen bonding with the carbonyl oxygens. The presence of the bulky, non-polar nonyl group at the 5-position is expected to enhance the molecule's solubility in lipophilic environments, potentially influencing the tautomeric preference in complex biological or formulation systems.

Caption: Fig. 1: Keto-enol tautomeric equilibrium in 5-Nonylcyclohexane-1,3-dione.

Acidity, Enolate Formation, and Nucleophilicity

A paramount electronic feature of β-dicarbonyl compounds is the pronounced acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon).[6] These α-hydrogens in cyclohexane-1,3-dione exhibit pKa values in the range of 9-11, making them significantly more acidic than protons adjacent to a single carbonyl group (pKa ≈ 19-20).[7][8]

This enhanced acidity is a direct consequence of the stability of the conjugate base, the enolate anion. Upon deprotonation, the negative charge is not localized on the carbon atom but is delocalized through resonance across the O-C-C-C-O system, effectively distributing the charge onto the two electronegative oxygen atoms.[6] This delocalization provides substantial stabilization.

The 5-nonyl group, being an alkyl group, is weakly electron-donating through an inductive effect (+I).[9] This effect pushes electron density into the ring system, which can slightly destabilize the enolate anion, thereby marginally decreasing the acidity (increasing the pKa) compared to the unsubstituted cyclohexane-1,3-dione.[7] Despite this, the C2 protons remain readily removable by common bases, making the enolate a potent and soft carbon nucleophile, crucial for its application in synthesis.[8][10]

Caption: Fig. 2: Resonance stabilization of the enolate anion.

Computational Analysis of Electronic Structure

To quantify the electronic properties of the 5-Nonylcyclohexane-1,3-dione ring system, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[11][12] These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, which are critical for understanding its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability.[13] For drug development, these parameters are used in quantitative structure-activity relationship (QSAR) models to correlate electronic structure with biological activity.[14][15]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-Nonylcyclohexane-1,3-dione, the MEP would show negative potential (red/yellow) around the carbonyl oxygens, indicating sites for hydrogen bonding or electrophilic attack, and positive potential (blue) around the acidic C-H and O-H (in the enol form) protons.

Table 1: Predicted Electronic Properties of Cyclohexane-1,3-dione Derivatives

(Note: These are representative values based on DFT calculations of similar structures. Actual values for the 5-nonyl derivative will vary.)

| Property | Description | Representative Value | Significance in Drug Development |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | Correlates with electron-donating ability and metabolic stability.[13] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Relates to electron-accepting ability and potential for covalent interactions.[13] |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 to 6.0 eV | Indicates chemical reactivity and stability; larger gap implies higher stability.[16] |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 to 4.0 D | Influences solubility, membrane permeability, and non-covalent binding interactions.[17] |

Protocol 1: DFT Calculation for Electronic Property Analysis

This protocol outlines a self-validating system for computing the electronic properties of a molecule like 5-Nonylcyclohexane-1,3-dione.

-

Structure Optimization:

-

Causality: An accurate molecular geometry is the foundation for reliable electronic property calculations.

-

Step 1: Sketch the 3D structure of 5-Nonylcyclohexane-1,3-dione (both diketo and enol forms) using molecular modeling software (e.g., GaussView, Avogadro).

-

Step 2: Perform a geometry optimization using a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-311++G(d,p)).[11][12]

-

Step 3: Confirm that the optimization has reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.

-

-

Electronic Property Calculation:

-

Causality: Single-point energy calculations on the optimized geometry provide accurate electronic data.

-

Step 4: Using the optimized geometry, perform a single-point energy calculation with the same DFT functional and basis set.

-

Step 5: Request the calculation of molecular orbitals (for HOMO/LUMO energies) and population analysis (for electrostatic potential).

-

-

Data Analysis:

-

Causality: Visualization and tabulation of results allow for clear interpretation.

-

Step 6: Extract the HOMO and LUMO energy values from the output file. Calculate the HOMO-LUMO gap.

-

Step 7: Generate the Molecular Electrostatic Potential (MEP) surface and visualize it to identify reactive sites.

-

Step 8: Record the calculated dipole moment.

-

Spectroscopic and Analytical Characterization

Experimental validation of the electronic properties relies on a suite of spectroscopic techniques. The choice of method is dictated by the specific property being investigated.

Caption: Fig. 3: Workflow for Spectroscopic Characterization.

Protocol 2: NMR Analysis of Tautomeric Equilibrium

NMR spectroscopy is exceptionally well-suited for studying the keto-enol equilibrium as the two forms give distinct signals and their integration provides a quantitative ratio.[18]

-

Causality: The chemical environment of protons and carbons differs significantly between the keto and enol tautomers, leading to different chemical shifts.

-

Step 1 (Sample Prep): Dissolve a precisely weighed sample of 5-Nonylcyclohexane-1,3-dione in a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar aprotic environment).

-

Step 2 (Acquisition): Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Step 3 (¹H NMR Analysis):

-

Diketo form: Look for a characteristic singlet for the two C2 protons (α-protons) typically around 3.5 ppm.

-

Enol form: Identify the vinylic proton signal (around 5.5 ppm) and the broad enolic hydroxyl proton signal (can be anywhere from 5-15 ppm, solvent dependent).

-

-

Step 4 (Quantification): Integrate the distinct signals corresponding to the keto and enol forms (e.g., the C2 proton signal for the keto form vs. the vinylic proton for the enol form). The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.

-

Step 5 (¹³C NMR Analysis):

-

Diketo form: Expect two carbonyl signals around 200-210 ppm.

-

Enol form: Expect one carbonyl signal and two signals for the C=C double bond (one for the hydroxyl-bearing carbon around 190 ppm and one for the other vinylic carbon around 100-110 ppm).

-

Implications for Drug Development and Medicinal Chemistry

The electronic properties of the 5-Nonylcyclohexane-1,3-dione core are directly linked to its utility in drug discovery.[14][19]

-

Nucleophilic Handle for Synthesis: The acidic C2 position allows for easy deprotonation and subsequent alkylation or acylation, enabling the construction of complex molecular scaffolds.[7][10] This is a fundamental strategy for creating libraries of compounds for biological screening.

-

Hydrogen Bonding Capability: The carbonyl oxygens are strong hydrogen bond acceptors. In the enol form, the hydroxyl group is an excellent hydrogen bond donor. These capabilities are critical for molecular recognition and binding to biological targets like enzymes and receptors.[13]

-

Lipophilicity and Pharmacokinetics: The long nonyl chain dramatically increases the molecule's lipophilicity (logP). This property is a key determinant of pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The ability to tune lipophilicity while retaining the core's reactive and binding features is a significant advantage in drug design.

-

Bioisosteric Replacement: The enol form of the 1,3-dione can be considered a bioisostere of a carboxylic acid, offering a similar acidic proton and hydrogen bonding pattern but with different steric and electronic profiles, which can be exploited to improve drug properties.

Conclusion

The 5-Nonylcyclohexane-1,3-dione ring system is a chemically rich scaffold whose utility is governed by a fascinating interplay of electronic properties. The keto-enol tautomerism, pronounced α-proton acidity, and the formation of a highly stabilized enolate anion are its defining features. The 5-nonyl substituent primarily serves to modulate the molecule's physical properties, especially lipophilicity, while exerting a minor inductive electronic effect on the core. A thorough understanding of these properties, gained through a combination of modern computational analysis and robust spectroscopic characterization, is essential for rationally designing and utilizing these compounds in the synthesis of novel therapeutics and other advanced materials.

References

- Filo. (2025, February 6). THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.

- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025, August 8).

-

Melosso, M., et al. (2013, September 9). Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. The Journal of Physical Chemistry A. [Link]

-

Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

- Enol

-

Melosso, M., et al. (2013, December 19). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. [Link]

- Pearson. (n.d.).

- Structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions – An NMR and GIAO-DFT computational study. (2025, August 8).

-

Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. [Link]

- Chemistry LibreTexts. (2025, March 9). 22.

- The Inversion Process of 1,3-cyclohexanedione. (n.d.). SciELO México.

- Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism.

-

NIST. (n.d.). 1,3-Cyclohexanedione. NIST WebBook. [Link]

- Yoon, C. H., et al. (2006, October 5). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- Brown, R. F. C., et al. (n.d.).

- Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example. (2025, February 13). StudyCorgi.

- Inductive Electronic Effects of Substituents on Acid/Base Strength. (n.d.).

-

Mohareb, R. M., et al. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]

- Sharma, D., et al. (2020, December 15). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. R Discovery.

- Daoui, O., et al. (2023, January 31). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.

-

Sándor, Z., et al. (2013, June 10). Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. PMC. [Link]

- The Inversion Process of 1,3-cyclohexanedione. (2025, August 7).

- Chigurupati, S., et al. (n.d.). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. PMC.

- 1,3-cyclohexane dione, 504-02-9. (n.d.). The Good Scents Company.

-

Sharma, D., et al. (2020, December 15). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. PubMed. [Link]

- Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. (2026, January 12).

-

Donegatti, A., et al. (2019, November 15). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. PubMed. [Link]

- Fischer, R., et al. (n.d.). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....

-

Daoui, O., et al. (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC. [Link]

- Chemical Properties of 1,3-Cyclohexanedione (CAS 504-02-9). (n.d.). Cheméo.

-

Son, M., et al. (2021, January 20). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. MDPI. [Link]

-

Gennaro, B., et al. (2019, June 5). Electronic Effects of Substituents on fac-M(bpy-R)(CO) 3 (M = Mn, Re) Complexes for Homogeneous CO 2 Electroreduction. Frontiers. [Link]

- La Londe, D. E. (1986, April 18). Effects of Mono– Versus Di–substitution of Conjugating Groups on the Electronic Structure of Porphyrins. eCommons.

Sources

- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. Inductive Electronic Effects of Substituents on Acid/Base Strength [ns1.almerja.com]

- 10. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 15. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. studycorgi.com [studycorgi.com]

- 19. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential of 5-Nonylcyclohexane-1,3-dione Scaffolds

Executive Summary

5-Nonylcyclohexane-1,3-dione represents a critical "lipophilic sweet spot" in the homologous series of 5-alkyl-1,3-diones. Unlike its shorter-chain counterpart 5-pentylcyclohexane-1,3-dione (a precursor to Olivetol and standard cannabinoids), the nonyl (C9) analog exhibits enhanced membrane partitioning coefficients (LogP ~4.5–5.0) while maintaining sufficient aqueous solubility for bioavailability.[1] This guide details its utility as a scaffold for next-generation cannabinoid mimetics , potent HPPD-inhibiting herbicides , and membrane-disrupting antimicrobial agents .

Chemical Identity & Structural Logic

The Tautomeric Equilibrium

The biological activity of 5-nonylcyclohexane-1,3-dione is governed by its keto-enol tautomerism. In physiological solution, it exists in equilibrium with its enol forms, which mimic the electronic structure of resorcinols.

-

Keto Form: Favored in non-polar solvents; essential for nucleophilic attacks at the C2 position (e.g., acylation).

-

Enol Form: Favored in polar, protic environments; mimics the hydrogen-bonding donor/acceptor capability of phenols.

Key Structural Feature: The C9 (nonyl) chain at the C5 position.

-

Why C9?

-

C5 (Pentyl): Standard in Cannabis sativa (Olivetol precursor). Moderate lipophilicity.

-

C9 (Nonyl): Significantly higher lipophilicity, enhancing blood-brain barrier (BBB) penetration and affinity for hydrophobic pockets (e.g., CB1/CB2 receptor active sites, HPPD enzyme pockets).

-

C15+ (Pentadecyl): Found in cardols (cashew nut shell liquid). Often leads to micellar aggregation and poor bioavailability.

-

Therapeutic & Agrochemical Applications[2]

Cannabinoid Homolog Synthesis (The "Super-Potency" Hypothesis)

5-Nonylcyclohexane-1,3-dione is the direct reduced precursor to 5-nonylresorcinol . In cannabinoid biosynthesis, the resorcinol core condenses with geranyl pyrophosphate (GPP).

-

Mechanism: Replacing the pentyl tail of THC/CBD with a nonyl tail creates homologs (e.g.,

-Tetrahydrocannabinol-C9). -

Biological Impact: Extended alkyl chains (up to C7/C9) generally increase binding affinity (

) for CB1 and CB2 receptors due to deeper penetration into the receptor's hydrophobic channel. -

Status: High-value intermediate for synthesizing "pharmacological probes" to map the endocannabinoid system.

Herbicidal Activity: HPPD Inhibition

The 1,3-dione moiety is the pharmacophore for inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a key enzyme in plant plastoquinone biosynthesis.[2]

-

Mechanism: The enolic form chelates the

ion in the HPPD active site. -

Role of Nonyl Chain: The C9 tail occupies the hydrophobic tunnel leading to the active site. Studies suggest that C9–C11 chains provide optimal van der Waals contacts within the enzyme pocket, often exceeding the potency of commercial triketones (e.g., sulcotrione) which use aryl tails.

Antimicrobial & Membrane Disruption

Amphiphilic lipids like 5-nonylcyclohexane-1,3-dione act as non-ionic surfactants.

-

Mechanism: The molecule inserts into the bacterial phospholipid bilayer. The polar dione headgroup disrupts headgroup packing, while the nonyl tail fluidizes the inner membrane leaflet, leading to leakage of ions (

, -

Target: Gram-positive bacteria (e.g., S. aureus) are highly susceptible due to the lack of an outer membrane.

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted and observed shifts in bioactivity as the alkyl chain length varies.

| Alkyl Chain | LogP (Est.) | CB1 Receptor Affinity | HPPD Inhibition ( | Solubility (Water) | Primary Application |

| C3 (Propyl) | ~2.1 | Low | High | Metabolic probes | |

| C5 (Pentyl) | ~3.2 | Moderate (Reference) | Moderate | Natural Cannabinoids | |

| C9 (Nonyl) | ~5.1 | High (10x vs C5) | Low (<10 mg/L) | High-Potency Analogs | |

| C15 (Pentadecyl) | ~8.0 | Variable (Aggregates) | Insoluble | Surfactants/Toxins |

Experimental Protocols